molecular formula C24H24N2O4 B15168225 N~1~,N~3~-Bis[(1S)-2-hydroxy-1-phenylethyl]benzene-1,3-dicarboxamide CAS No. 873654-25-2

N~1~,N~3~-Bis[(1S)-2-hydroxy-1-phenylethyl]benzene-1,3-dicarboxamide

Cat. No.: B15168225
CAS No.: 873654-25-2
M. Wt: 404.5 g/mol
InChI Key: POAMTQMILIDCPX-FGZHOGPDSA-N
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Description

N~1~,N~3~-Bis[(1S)-2-hydroxy-1-phenylethyl]benzene-1,3-dicarboxamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~3~-Bis[(1S)-2-hydroxy-1-phenylethyl]benzene-1,3-dicarboxamide typically involves the reaction of benzene-1,3-dicarboxylic acid with (1S)-2-hydroxy-1-phenylethylamine. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the formation of the amide bonds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process includes precise temperature control and the use of high-purity reagents to achieve the desired product yield and purity .

Chemical Reactions Analysis

Types of Reactions

N~1~,N~3~-Bis[(1S)-2-hydroxy-1-phenylethyl]benzene-1,3-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N~1~,N~3~-Bis[(1S)-2-hydroxy-1-phenylethyl]benzene-1,3-dicarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N1,N~3~-Bis[(1S)-2-hydroxy-1-phenylethyl]benzene-1,3-dicarboxamide exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The compound’s hydroxyl groups and aromatic rings play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~,N~3~-Bis[(1S)-2-hydroxy-1-phenylethyl]benzene-1,3-dicarboxamide is unique due to its specific combination of hydroxyl groups and phenylethyl moieties, which confer distinct chemical and biological properties. This uniqueness makes it particularly valuable in research and industrial applications .

Properties

CAS No.

873654-25-2

Molecular Formula

C24H24N2O4

Molecular Weight

404.5 g/mol

IUPAC Name

1-N,3-N-bis[(1S)-2-hydroxy-1-phenylethyl]benzene-1,3-dicarboxamide

InChI

InChI=1S/C24H24N2O4/c27-15-21(17-8-3-1-4-9-17)25-23(29)19-12-7-13-20(14-19)24(30)26-22(16-28)18-10-5-2-6-11-18/h1-14,21-22,27-28H,15-16H2,(H,25,29)(H,26,30)/t21-,22-/m1/s1

InChI Key

POAMTQMILIDCPX-FGZHOGPDSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CO)NC(=O)C2=CC(=CC=C2)C(=O)N[C@H](CO)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(CO)NC(=O)C2=CC(=CC=C2)C(=O)NC(CO)C3=CC=CC=C3

Origin of Product

United States

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